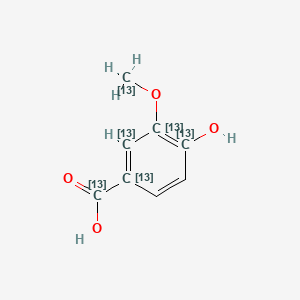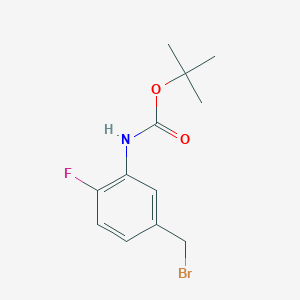
3-Amino-4-fluorobenzyl bromide, N-BOC protected
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-fluorobenzyl bromide, N-BOC protected is a fluorinated organic compound with the molecular formula C12H15BrFNO2 and a molecular weight of 304.16 g/mol . It is commonly used in organic synthesis and medicinal chemistry due to its unique reactivity and selectivity.
Méthodes De Préparation
The synthesis of 3-Amino-4-fluorobenzyl bromide, N-BOC protected typically involves the protection of the amino group with a tert-butoxycarbonyl (BOC) group, followed by bromination of the benzyl position. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) . Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for cost, yield, and safety.
Analyse Des Réactions Chimiques
3-Amino-4-fluorobenzyl bromide, N-BOC protected undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Deprotection: The BOC group can be removed under acidic conditions to yield the free amine.
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and acids like trifluoroacetic acid (TFA) for deprotection. Major products formed from these reactions depend on the specific nucleophile or coupling partner used.
Applications De Recherche Scientifique
3-Amino-4-fluorobenzyl bromide, N-BOC protected is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the development of fluorescent probes and labeling agents.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-Amino-4-fluorobenzyl bromide, N-BOC protected exerts its effects involves the reactivity of the bromine atom and the protected amino group. The bromine atom can undergo nucleophilic substitution, while the BOC-protected amino group can be deprotected to reveal the reactive amine. These functional groups allow the compound to participate in various chemical transformations, targeting specific molecular pathways depending on the reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Amino-4-fluorobenzyl bromide, N-BOC protected include:
4-Amino-3-fluorobenzyl bromide, N-BOC protected: Differing in the position of the amino and fluorine groups.
3-Amino-4-chlorobenzyl bromide, N-BOC protected: Substituting fluorine with chlorine.
3-Amino-4-fluorobenzyl chloride, N-BOC protected: Substituting bromine with chlorine.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and bromine atoms, which confer distinct reactivity and selectivity in chemical reactions .
Propriétés
Formule moléculaire |
C12H15BrFNO2 |
|---|---|
Poids moléculaire |
304.15 g/mol |
Nom IUPAC |
tert-butyl N-[5-(bromomethyl)-2-fluorophenyl]carbamate |
InChI |
InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-10-6-8(7-13)4-5-9(10)14/h4-6H,7H2,1-3H3,(H,15,16) |
Clé InChI |
KRWZFBYDQUQVJF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)CBr)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzonitrile](/img/structure/B13432182.png)
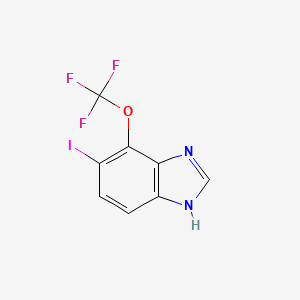
![4-[Bis(2-methoxyethyl)amino]benzaldehyde](/img/structure/B13432192.png)
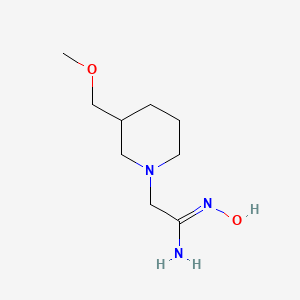
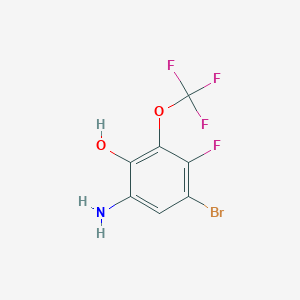
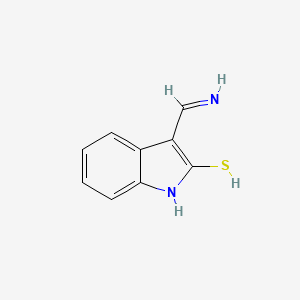
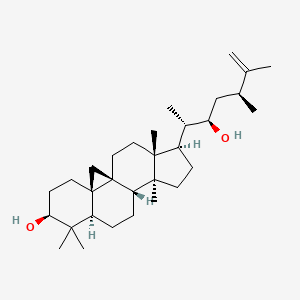
![tert-Butyl ((R)-4-Oxo-4-(((R)-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)amino)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate](/img/structure/B13432228.png)
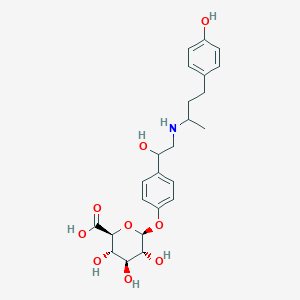
![5-chloro-N-[4-(3-oxomorpholin-4-yl)phenyl]-N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B13432249.png)
![5,5'-(Methyl-imino)bis[2-(3,4-dimethoxyphenyl)-2-(1-methylethyl)pentanenitrile] Hydrochloride](/img/structure/B13432253.png)
![2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4](/img/structure/B13432264.png)
![1-Ethyl-5,6-difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B13432267.png)
